molecular formula C12H10ClNOS B065712 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one CAS No. 175137-02-7

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one

Cat. No.: B065712
CAS No.: 175137-02-7
M. Wt: 251.73 g/mol
InChI Key: DLQVOIFYJQATMI-UHFFFAOYSA-N
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Description

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one is a compound that belongs to the class of thienyl ketones It is characterized by the presence of a thienyl ring substituted with an amino group and a chlorophenyl group

Preparation Methods

The synthesis of 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2-thiophenecarboxylic acid and 4-chlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[3-amino-5-(4-chlorophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQVOIFYJQATMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380538
Record name 1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175137-02-7
Record name 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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